molecular formula C18H35ClO2 B1489633 Chloromethyl heptadecanoate CAS No. 77878-00-3

Chloromethyl heptadecanoate

Cat. No. B1489633
CAS RN: 77878-00-3
M. Wt: 318.9 g/mol
InChI Key: CUBONNSOIANMHY-UHFFFAOYSA-N
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Description

Chloromethyl heptadecanoate is a chemical compound with the molecular formula C18H35ClO2 . Its average mass is 318.922 Da and its monoisotopic mass is 318.232544 Da .


Synthesis Analysis

The synthesis of chloromethyl compounds often involves the chloromethylation of aromatic compounds . This process is typically catalyzed by zinc iodide and involves the treatment of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 . The reaction affords the corresponding chloromethyl derivatives in good to excellent yields .


Molecular Structure Analysis

The molecular structure of Chloromethyl heptadecanoate consists of 18 carbon atoms, 35 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The structure is derived from heptadecanoic acid, also known as margaric acid .


Chemical Reactions Analysis

Chloromethyl compounds, including Chloromethyl heptadecanoate, are key intermediates in various chemical reactions. They can easily transform into a variety of fine chemicals, polymers, and pharmaceuticals . The chloromethylation of aromatic compounds has been well documented in the literature .

Scientific Research Applications

  • Metabolism and Lipid Synthesis : Heptadecane and its derivatives like heptadecanoic acid have been studied for their metabolism in rats. It was found that heptadecane did not interfere with the biochemical mechanisms of functional lipids and contributed to the synthesis of lipids including fatty acids, squalene, and cholesterol (Tulliez & Bories, 1978).

  • Myocardial Utilization : Radiolabeled long-chain fatty acid analogs, such as 14(R,S)-[18F]Fluoro-6-thia-heptadecanoic acid (FTHA), have been developed to study myocardial utilization of long-chain fatty acids in mice. This research aids in understanding heart diseases and myocardial metabolism (DeGrado, Coenen, & Stocklin, 1991).

  • Medical Imaging : Heptadecanoic acid labeled with isotopes like 123I has been used in medical imaging to visualize the thoracic duct, providing insights into lymphatic drainage and aiding in medical procedures (Hvid-Jacobsen, Nielsen, Jensen, & Thomsen, 1987).

  • Antimicrobial Properties : The efficacy of heptadecanoic acid against Escherichia coli, a common cause of diarrhea, has been explored. It was found effective in inhibiting the growth of this microorganism, suggesting its potential use in treating gastrointestinal infections (Nayak et al., 2020).

  • Environmental Applications : The degradation of chloromethyl and related compounds in water through photocatalysis has been studied. This research is significant for understanding how to treat water contaminated with these compounds (Ollis, 1985).

Safety And Hazards

While specific safety and hazard information for Chloromethyl heptadecanoate was not found, it’s important to note that safety data sheets should always be consulted when handling chemical substances .

Future Directions

The future directions of Chloromethyl heptadecanoate and similar compounds could involve their use in the synthesis of novel anticancer agents . The discovery of high-performance catalysts will evolve from trial-and-error to rational design . The transition of energy and chemicals generation from oil and coal to more renewable sources will be highly pursued . The catalysis for cleaner chemical processes will be another active research direction .

properties

IUPAC Name

chloromethyl heptadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)21-17-19/h2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBONNSOIANMHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloromethyl heptadecanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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